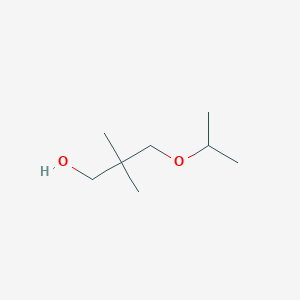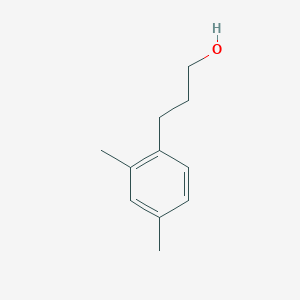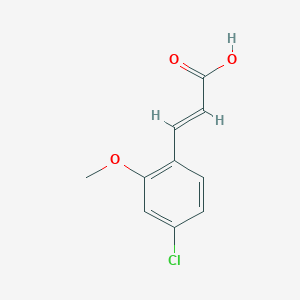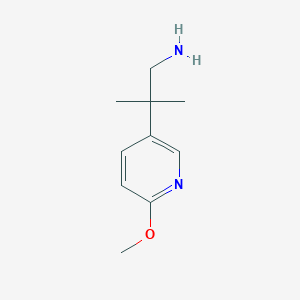![molecular formula C10H9F2NO B13599922 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group and a nitrile group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor. One common method is the use of difluoromethylation reagents, such as FSO2CF2CO2TMS or CF2N2, which can generate difluorocarbene intermediates. These intermediates can then react with aromatic compounds under neutral or basic conditions to form the desired difluoromethoxy-substituted product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing transition-metal catalysts to enhance reaction efficiency and selectivity. The use of metal-based methods allows for the transfer of CF2H groups to aromatic substrates in both stoichiometric and catalytic modes .
化学反応の分析
Types of Reactions: 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
科学的研究の応用
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
作用機序
The mechanism by which 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
類似化合物との比較
- 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
- 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-2-(methylamino)acetonitrile
Comparison: Compared to similar compounds, 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is unique due to the specific positioning of the difluoromethoxy and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
2-[2-(difluoromethoxy)-3-methylphenyl]acetonitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7-3-2-4-8(5-6-13)9(7)14-10(11)12/h2-4,10H,5H2,1H3 |
InChIキー |
OLLRDVWRVUICHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC#N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


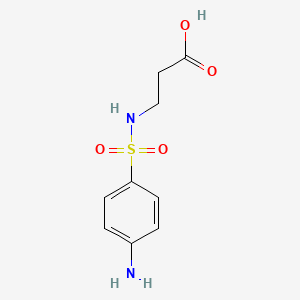




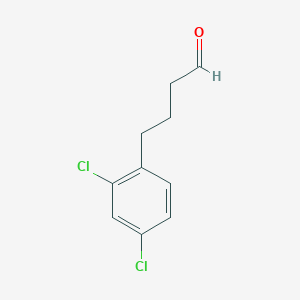
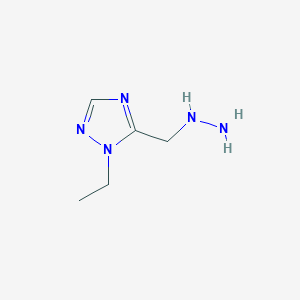
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
